3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
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Overview
Description
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an iodophenyl group, a methylpropan-2-yl group, and a sulfonic acid group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the iodination of a phenyl groupThe final step involves the addition of a sulfonic acid group, which can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and epilepsy.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may mimic or inhibit the action of neurotransmitters, thereby affecting neuronal activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar sulfonic acid functionality but lacking the iodophenyl and methylpropan-2-yl groups.
Homotaurine: Another sulfonic acid derivative with neuroprotective properties.
Uniqueness
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
819864-81-8 |
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Molecular Formula |
C13H20INO3S |
Molecular Weight |
397.27 g/mol |
IUPAC Name |
3-[[1-(3-iodophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20INO3S/c1-13(2,15-7-4-8-19(16,17)18)10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,16,17,18) |
InChI Key |
KVFPMIOMABHQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)I)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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